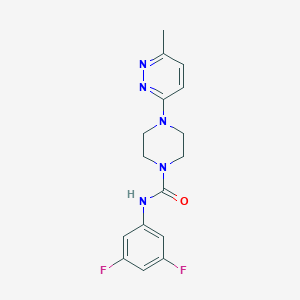
(1S,2S)-Cyclopropane-1,2-dicarbohydrazide;dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-Cyclopropane-1,2-dicarbohydrazide;dihydrate is a chemical compound that belongs to the class of cyclopropane derivatives. This compound is characterized by the presence of a cyclopropane ring substituted with two carbohydrazide groups and two water molecules of hydration. Cyclopropane derivatives are known for their unique structural properties and reactivity, making them valuable in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-Cyclopropane-1,2-dicarbohydrazide;dihydrate typically involves the reaction of cyclopropane-1,2-dicarboxylic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrate. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient heat transfer, resulting in consistent product quality. The use of flow reactors also minimizes the risk of side reactions and enhances the overall efficiency of the production process.
化学反应分析
Types of Reactions
(1S,2S)-Cyclopropane-1,2-dicarbohydrazide;dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbohydrazide groups to amine groups.
Substitution: The hydrazide groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted cyclopropane compounds, depending on the specific reagents and conditions used.
科学研究应用
(1S,2S)-Cyclopropane-1,2-dicarbohydrazide;dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex cyclopropane derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (1S,2S)-Cyclopropane-1,2-dicarbohydrazide;dihydrate involves its interaction with specific molecular targets and pathways. The carbohydrazide groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The cyclopropane ring’s strained structure also contributes to its reactivity and ability to interact with biological molecules.
相似化合物的比较
Similar Compounds
Cyclopropane-1,2-dicarboxylic acid: A precursor in the synthesis of (1S,2S)-Cyclopropane-1,2-dicarbohydrazide;dihydrate.
Cyclopropane-1,2-dicarboxamide: Another derivative with similar structural features but different functional groups.
Cyclopropane-1,2-dicarboxylate esters: Esters of cyclopropane-1,2-dicarboxylic acid with varied applications.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of two water molecules of hydration. This unique structure imparts distinct physical and chemical properties, making it valuable for specialized applications in research and industry.
属性
IUPAC Name |
(1S,2S)-cyclopropane-1,2-dicarbohydrazide;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H10N4O2.2H2O/c3*6-8-4(10)2-1-3(2)5(11)9-7;;/h3*2-3H,1,6-7H2,(H,8,10)(H,9,11);2*1H2/t3*2-,3-;;/m000../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQAOUVYAHXLNP-PXXSLZRMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NN)C(=O)NN.C1C(C1C(=O)NN)C(=O)NN.C1C(C1C(=O)NN)C(=O)NN.O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)NN)C(=O)NN.C1[C@@H]([C@H]1C(=O)NN)C(=O)NN.C1[C@@H]([C@H]1C(=O)NN)C(=O)NN.O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34N12O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one hydrochloride](/img/structure/B2705616.png)

![4-(2-{3-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methylphenoxy}ethyl)morpholine](/img/structure/B2705619.png)
![methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2705620.png)

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/new.no-structure.jpg)

![N-isopropyl-N'-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}urea](/img/structure/B2705630.png)
![4-Fluoro-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2705632.png)
![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-methoxybenzenecarboxamide](/img/structure/B2705633.png)
